2,4-Difluorobenzenesulfonyl chloride

Catalog No.
S714761
CAS No.
13918-92-8
M.F
C6H3ClF2O2S
M. Wt
212.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluorobenzenesulfonyl chloride

CAS Number

13918-92-8

Product Name

2,4-Difluorobenzenesulfonyl chloride

IUPAC Name

2,4-difluorobenzenesulfonyl chloride

Molecular Formula

C6H3ClF2O2S

Molecular Weight

212.6 g/mol

InChI

InChI=1S/C6H3ClF2O2S/c7-12(10,11)6-2-1-4(8)3-5(6)9/h1-3H

InChI Key

FJSAJUXIHJIAMD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)S(=O)(=O)Cl

Canonical SMILES

C1=CC(=C(C=C1F)F)S(=O)(=O)Cl
  • Reactivity

    The presence of the sulfonyl chloride (SO2Cl) group makes 2,4-DFBS-Cl a highly reactive electrophile, readily undergoing nucleophilic substitution reactions. This characteristic allows its use as a versatile building block for the synthesis of various complex molecules. [Source: Sigma-Aldrich product page, ]

  • Functional group introduction

    The introduction of the difluorobenzene moiety (C6H3F2) into the molecule provides distinct advantages. The fluorine atoms can influence the electronic properties of the molecule, making it more acidic or altering its reactivity profile. This allows for the fine-tuning of the final product's properties in downstream applications.

Here are some specific examples of how 2,4-DFBS-Cl is used in scientific research:

  • Synthesis of pharmaceuticals and bioactive compounds

    ,4-DFBS-Cl can be employed as a reagent for the introduction of the difluorobenzenesulfonyl group into various drug candidates and other biologically active molecules. This modification can enhance their properties such as potency, selectivity, or metabolic stability. [Source: Recent advances in the chemistry of benzenesulfonyl derivatives, European Journal of Medicinal Chemistry, ]

  • Material science applications

    The unique properties of 2,4-DFBS-Cl can be utilized in the development of novel materials. For example, it can be used as a cross-linking agent for polymers or as a precursor for the synthesis of functionalized surfaces. [Source: Synthesis of novel cross-linked poly(arylene ether sulfone)s and investigation of their thermal and mechanical properties, Polymer Chemistry, ]

  • Organic synthesis

    Due to its reactivity, 2,4-DFBS-Cl finds applications in various organic synthesis reactions. It can be used for the preparation of diverse functional groups, such as amides, esters, or sulfonamides, by reacting with different nucleophiles. [Source: 2,4-Difluorobenzenesulfonyl chloride, Sigma-Aldrich product page, ]

Molecular Structure Analysis

  • Central Benzene Ring: The core structure is a benzene ring with six carbon atoms arranged in a hexagonal shape.
  • Fluorine Substituents: Two fluorine atoms are attached to the benzene ring at positions 2 and 4. These electron-withdrawing groups influence the reactivity of the molecule.
  • Sulfonyl Group: Attached to the benzene ring is a sulfonyl group (SO2Cl). This group consists of a sulfur atom bound to two oxygen atoms, with one oxygen further bonded to a chlorine atom. The S-Cl bond is the reactive site in the molecule.

Chemical Reactions Analysis

2,4-Difluorobenzenesulfonyl chloride is a valuable reagent for various chemical transformations. Here are some notable reactions:

  • Nucleophilic Aromatic Substitution (S_NAr): This reaction involves the substitution of the chlorine atom in the sulfonyl chloride with a nucleophile. The Dfs group is introduced onto aromatic compounds, forming Dfs-substituted aromatic molecules. For example, reacting 2,4-difluorobenzenesulfonyl chloride with phenol (PhOH) in the presence of a base yields 2,4-difluorobenzenesulfonylphenol (Dfs-Ph).
2,4-Difluorobenzenesulfonyl chloride + PhOH  -> Dfs-Ph + HCl
  • Hydrolysis: The compound can undergo hydrolysis in the presence of water, yielding 2,4-difluorobenzenesulfonic acid and hydrochloric acid [].
2,4-Difluorobenzenesulfonyl chloride + H2O -> 2,4-Difluorobenzenesulfonic acid + HCl

Physical And Chemical Properties Analysis

  • Melting Point: 236-237 °C (literature) [].
  • Boiling Point: Not readily available, but likely decomposes before boiling.
  • Density: 1.581 g/mL at 25 °C (literature) [].
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and tetrahydrofuran [].
  • Stability: Moisture sensitive and decomposes upon exposure to water [].

2,4-Difluorobenzenesulfonyl chloride does not have a known direct role in biological systems. Its primary function lies in organic synthesis, where it acts as a source of the Dfs group. The Dfs group can influence the physical and chemical properties of the resulting molecule depending on the context.

2,4-Difluorobenzenesulfonyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause skin and eye irritation upon contact. It is also suspected to be harmful if inhaled or swallowed []. Here are some safety precautions to consider when handling this compound:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with the compound.
  • Handle the compound in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling the compound.
  • Dispose of waste according to local regulations.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (86.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2,4-Difluorobenzenesulfonyl chloride

Dates

Modify: 2023-08-15

Explore Compound Types